molecular formula C6H11NO B2931712 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine CAS No. 1190424-96-4

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No. B2931712
CAS RN: 1190424-96-4
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-PBXRRBTRSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C6H11NO . It is a liquid in its physical form .


Synthesis Analysis

The most common method for the synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptan-2-amine can be viewed using Java or Javascript .


Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .


Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptan-2-amine has a molecular weight of 98.1430 . It is a liquid at room temperature . The compound is highly flammable .

Scientific Research Applications

Actinide Extraction Studies

A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides was synthesized for the extraction of trivalent and tetravalent actinides from HNO3 medium. Among these, the N,N-bis-2-ethylhexyl substituted diamide exhibited superior extraction capabilities for actinides while maintaining low extraction levels for Sr(ii) and Ru(iii), enhancing selectivity for actinides. The study underscores the potential of these compounds in nuclear waste management and actinide recovery processes (Sharma et al., 2015).

Synthetic Routes for Natural Product Analogues

7-Oxabicyclo[2.2.1]heptanes have been synthesized through various methods, including the Diels–Alder reaction, and are noted for their biological activities. These compounds serve as crucial chirons in the asymmetric synthesis of natural products and bioactive compounds, demonstrating their importance in the development of new therapeutic agents (Moreno‐Vargas & Vogel, 2014).

Anticancer Activity of Analogues

Norcantharidin analogs, synthesized through direct condensation, showcased selective toxic and antiproliferative effects against human hepatoma cell lines without affecting normal cells. This finding highlights the therapeutic potential of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in cancer treatment, offering a pathway for developing novel oncology medications (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Chemical Library Development

A chemical library based on the 7-oxabicyclo[2.2.1]heptene ring system, a common motif in pharmacologically significant molecules, was developed to generate topologically complex compounds. This endeavor underscores the utility of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in high-throughput screening and drug discovery, emphasizing their role in identifying new therapeutic agents (Luesse et al., 2012).

Stereoselective Synthesis for Drug Design

The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrated a novel methodology for producing methyl cis-3-aminotetrahydrofuran-2-carboxylates. Such methodologies facilitate the creation of bioactive compounds with potential applications in drug design and development, highlighting the adaptability and significance of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in medicinal chemistry (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

The compound is highly flammable and poses a danger . It is advised to keep the container tightly closed and to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Oxabicyclo[2.2.1]heptan-2-amine involves the conversion of a cyclic ketone to an imine, followed by reduction to the amine.", "Starting Materials": [ "Cyclopentanone", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Methanol" ], "Reaction": [ "Cyclopentanone is reacted with ammonia to form the imine intermediate.", "The imine intermediate is reduced using hydrogen gas and a palladium on carbon catalyst to form the amine.", "The amine is then treated with methanol to form the final product, 7-Oxabicyclo[2.2.1]heptan-2-amine." ] }

CAS RN

1190424-96-4

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1

InChI Key

DZOONCSMZVPSHJ-PBXRRBTRSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)N

SMILES

C1CC2C(CC1O2)N

Canonical SMILES

C1CC2C(CC1O2)N

solubility

not available

Origin of Product

United States

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